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Compound of Interest

Compound Name: AZD-8835

Cat. No.: B605784 Get Quote

Welcome to the technical support center for researchers, scientists, and drug development

professionals working with AZD-8835. This resource provides troubleshooting guides and

frequently asked questions (FAQs) to address challenges related to the oral bioavailability of

AZD-8835 when administered via oral gavage.

Frequently Asked Questions (FAQs)
Q1: What is AZD-8835 and what is its mechanism of action?

A1: AZD-8835 is an orally bioavailable inhibitor of the class I phosphatidylinositol-4,5-

bisphosphate 3-kinase (PI3K) catalytic subunit alpha (PIK3CA) and delta (PI3Kδ).[1][2] It

selectively binds to and inhibits PIK3CA and its mutated forms, which are frequently found in

solid tumors.[1] This inhibition disrupts the PI3K/Akt/mammalian target of rapamycin (mTOR)

signaling pathway, leading to apoptosis and growth inhibition in cancer cells expressing

PIK3CA.[1][2] By targeting PI3Kα and PI3Kδ, AZD-8835 aims to be more efficacious and less

toxic than broader pan-PI3K inhibitors.[1]

Q2: I am observing low and variable plasma concentrations of AZD-8835 after oral gavage in

my animal studies. What are the potential causes?

A2: Low and variable oral bioavailability of poorly soluble compounds like AZD-8835 is a

common challenge in preclinical studies. Several factors can contribute to this issue:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b605784?utm_src=pdf-interest
https://www.benchchem.com/product/b605784?utm_src=pdf-body
https://www.benchchem.com/product/b605784?utm_src=pdf-body
https://www.benchchem.com/product/b605784?utm_src=pdf-body
https://www.benchchem.com/product/b605784?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/pi3kalpha-inhibitor-azd8835
https://www.selleckchem.com/products/azd8835.html
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/pi3kalpha-inhibitor-azd8835
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/pi3kalpha-inhibitor-azd8835
https://www.selleckchem.com/products/azd8835.html
https://www.benchchem.com/product/b605784?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/pi3kalpha-inhibitor-azd8835
https://www.benchchem.com/product/b605784?utm_src=pdf-body
https://www.benchchem.com/product/b605784?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Poor Aqueous Solubility: AZD-8835 is a lipophilic molecule with low aqueous solubility. This

can limit its dissolution in the gastrointestinal (GI) fluids, which is a prerequisite for

absorption.

Formulation Issues: An inadequate or inconsistent vehicle can lead to poor dispersion and

dissolution of the compound in the GI tract.

First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver

before it reaches systemic circulation.

Gastrointestinal Tract Physiology: Factors such as GI motility, pH, and the presence or

absence of food can significantly impact drug dissolution and absorption.

Q3: What is a standard vehicle for oral gavage of AZD-8835?

A3: A commonly used vehicle for preclinical in vivo studies with AZD-8835 is a suspension in

0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in water. This formulation

aims to create a uniform suspension to ensure consistent dosing.

Q4: What alternative formulation strategies can I consider to improve the oral bioavailability of

AZD-8835?

A4: Several advanced formulation strategies can be employed to enhance the oral

bioavailability of poorly soluble drugs like AZD-8835. These include:

Lipid-Based Formulations:

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are

colloidal carriers that can encapsulate the drug, protecting it from degradation and

enhancing its absorption.[3]

Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils,

surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in

the GI tract, improving drug solubilization and absorption.[4]

Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion

complexes with hydrophobic drug molecules, increasing their aqueous solubility and

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b605784?utm_src=pdf-body
https://www.benchchem.com/product/b605784?utm_src=pdf-body
https://www.benchchem.com/product/b605784?utm_src=pdf-body
https://www.benchchem.com/product/b605784?utm_src=pdf-body
https://www.benchchem.com/product/b605784?utm_src=pdf-body
https://journals.library.ualberta.ca/jpps/index.php/JPPS/article/download/31788/21659/86412
https://pubmed.ncbi.nlm.nih.gov/18057745/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


dissolution rate.[5][6]

Particle Size Reduction (Nanosuspensions): Reducing the particle size of the drug to the

nanometer range increases the surface area for dissolution, which can lead to faster

absorption.

Troubleshooting Guides
Issue 1: Consistently Low Plasma Concentrations of
AZD-8835
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Potential Cause Troubleshooting Steps

Poor Drug Solubility and Dissolution

1. Optimize the Formulation: Move beyond a

simple suspension. Consider formulating AZD-

8835 as a solid lipid nanoparticle (SLN), a self-

emulsifying drug delivery system (SEDDS), or a

cyclodextrin complex to enhance its solubility

and dissolution rate. 2. Particle Size Reduction:

If using a suspension, ensure the particle size is

minimized and uniform through techniques like

micronization or nanomilling.

Extensive First-Pass Metabolism

1. Investigate Metabolic Stability: Assess the

stability of AZD-8835 in liver microsomes or

hepatocytes to understand its metabolic fate. 2.

Consider Co-administration: In later-stage

studies, co-administration with a metabolic

inhibitor (if ethically and scientifically justified)

could be explored to assess the impact of first-

pass metabolism.

Poor Permeability

1. In Vitro Permeability Assays: Use Caco-2 cell

monolayers to assess the intestinal permeability

of AZD-8835 in different formulations. Some

formulations, like SEDDS, can enhance

permeability.

Incorrect Gavage Technique

1. Verify Procedure: Ensure proper oral gavage

technique to avoid accidental administration into

the trachea. Confirm the correct volume is being

administered based on the animal's weight.

Issue 2: High Variability in Plasma Concentrations
Between Animals
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Potential Cause Troubleshooting Steps

Inconsistent Formulation

1. Ensure Homogeneity: If using a suspension,

ensure it is thoroughly mixed and homogenous

before and during dosing to prevent settling of

the drug particles. Prepare fresh formulations for

each experiment.

Physiological Variability in Animals

1. Standardize Experimental Conditions: Use

animals of the same age, sex, and strain.

Standardize the fasting period before dosing, as

the presence of food can significantly impact the

absorption of lipophilic drugs.

Variable Gastric Emptying

1. Control for Food Effects: Fasting animals

overnight (with free access to water) is a

standard procedure to reduce variability in

gastric emptying and GI tract physiology.

Insufficient Animal Numbers

1. Increase Group Size: A larger number of

animals per group can help to statistically

account for biological variability.

Illustrative Pharmacokinetic Data for Different
Formulations
The following table presents illustrative pharmacokinetic data for a model poorly soluble kinase

inhibitor in different oral formulations to demonstrate the potential improvements in

bioavailability. Note: This data is not specific to AZD-8835 but serves as a representative

example.
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Formulation
Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (hr)
AUC
(ng·hr/mL)

Relative
Bioavailabil
ity (%)

Aqueous

Suspension
50 350 ± 80 4.0 2,800 ± 650

100

(Reference)

Solid Lipid

Nanoparticles

(SLNs)

50 980 ± 210 2.0 8,400 ± 1,500 ~300

Self-

Emulsifying

Drug Delivery

System

(SEDDS)

50 1,500 ± 320 1.5
11,200 ±

2,100
~400

Hydroxypropy

l-β-

Cyclodextrin

(HP-β-CD)

Complex

50 1,250 ± 280 1.0 9,800 ± 1,800 ~350

Data is hypothetical and for illustrative purposes only.

Experimental Protocols
Protocol 1: Preparation of a Standard AZD-8835
Suspension (0.5% HPMC / 0.1% Tween 80)

Prepare the Vehicle: a. To prepare 100 mL of vehicle, add 0.5 g of HPMC to approximately

80 mL of purified water while stirring. b. Heat the mixture to 60-70°C with continuous stirring

until the HPMC is fully dispersed. c. Allow the solution to cool to room temperature. d. Add

0.1 mL of Tween 80 and mix thoroughly. e. Add purified water to bring the final volume to 100

mL.

Prepare the AZD-8835 Suspension: a. Weigh the required amount of AZD-8835 powder. b.

Triturate the powder with a small amount of the prepared vehicle to form a smooth paste. c.
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Gradually add the remaining vehicle while continuously mixing to achieve the desired final

concentration. d. Use a magnetic stirrer to ensure a homogenous suspension before

administration.

Protocol 2: Preparation of AZD-8835 Loaded Solid Lipid
Nanoparticles (SLNs) by High-Shear Homogenization

Lipid Phase Preparation: a. Melt a solid lipid (e.g., glyceryl monostearate) at a temperature

approximately 5-10°C above its melting point. b. Dissolve the calculated amount of AZD-
8835 in the molten lipid.

Aqueous Phase Preparation: a. Heat a surfactant solution (e.g., 2% w/v Poloxamer 188 in

purified water) to the same temperature as the lipid phase.

Emulsification: a. Add the hot aqueous phase to the hot lipid phase and immediately

homogenize using a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) to form a

coarse oil-in-water emulsion.

Nanoparticle Formation: a. Transfer the hot coarse emulsion to a high-pressure homogenizer

for further particle size reduction. b. Cool the resulting nanoemulsion in an ice bath to allow

the lipid to recrystallize and form solid lipid nanoparticles.

Protocol 3: Preparation of a Self-Emulsifying Drug
Delivery System (SEDDS) for AZD-8835

Component Selection: a. Select an oil (e.g., Capryol 90), a surfactant (e.g., Cremophor EL),

and a co-surfactant (e.g., Transcutol P) based on the solubility of AZD-8835 in each

excipient.

Formulation Preparation: a. Accurately weigh the oil, surfactant, and co-surfactant in a glass

vial. b. Heat the mixture to 40°C in a water bath to facilitate mixing. c. Add the calculated

amount of AZD-8835 to the mixture and stir until it is completely dissolved. d. The resulting

mixture should be a clear, isotropic liquid.

Characterization: a. Before in vivo studies, characterize the SEDDS by determining its self-

emulsification time and the resulting droplet size upon dilution in an aqueous medium.
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Protocol 4: Pharmacokinetic Study in Mice via Oral
Gavage

Animal Preparation: a. Use male or female mice (e.g., C57BL/6, 8-10 weeks old). b. Fast the

animals overnight (approximately 12 hours) before dosing, with free access to water.

Dosing: a. Weigh each animal immediately before dosing to calculate the precise volume of

the formulation to be administered (typically 5-10 mL/kg). b. Administer the AZD-8835
formulation using a suitable-sized oral gavage needle.

Blood Sampling: a. Collect blood samples (e.g., via tail vein or retro-orbital sinus) at

predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). b. Collect

blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

Plasma Processing and Analysis: a. Centrifuge the blood samples to separate the plasma. b.

Store the plasma samples at -80°C until analysis. c. Determine the concentration of AZD-
8835 in the plasma samples using a validated analytical method, such as LC-MS/MS.

Data Analysis: a. Calculate the key pharmacokinetic parameters (Cmax, Tmax, and AUC)

from the plasma concentration-time data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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